

1-Methylimidazolidine-2,4,5-trione CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylimidazolidine-2,4,5-trione

Cat. No.: B1196877

[Get Quote](#)

An In-depth Technical Guide to 1-Methylimidazolidine-2,4,5-trione

This technical guide provides a comprehensive overview of **1-Methylimidazolidine-2,4,5-trione**, also known as Methylparabanic acid or N-Methylparabanic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical Identification and Properties

1-Methylimidazolidine-2,4,5-trione is a heterocyclic organic compound belonging to the parabanic acid class. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3659-97-0	[1]
Molecular Formula	C ₄ H ₄ N ₂ O ₃	[1]
IUPAC Name	1-methylimidazolidine-2,4,5-trione	[1]
Synonyms	Methylparabanic acid, 1-Methyl-2,4,5-imidazolidinetrione, N-Methylparabanic acid	[1]
Molecular Weight	128.09 g/mol	[1]
Appearance	Solid (form may vary)	
LogP	-0.59	

Synthesis of 1-Methylimidazolidine-2,4,5-trione

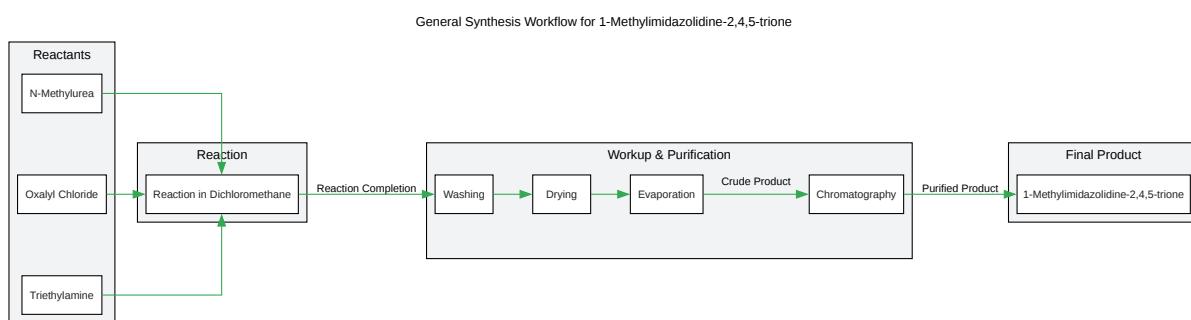
The synthesis of N-substituted imidazolidine-2,4,5-triones, such as **1-Methylimidazolidine-2,4,5-trione**, is commonly achieved through the reaction of a corresponding urea derivative with oxalyl chloride.[\[2\]](#) The following is a detailed experimental protocol adapted from a general procedure for the synthesis of related compounds.

Experimental Protocol: Synthesis from N-Methylurea and Oxalyl Chloride

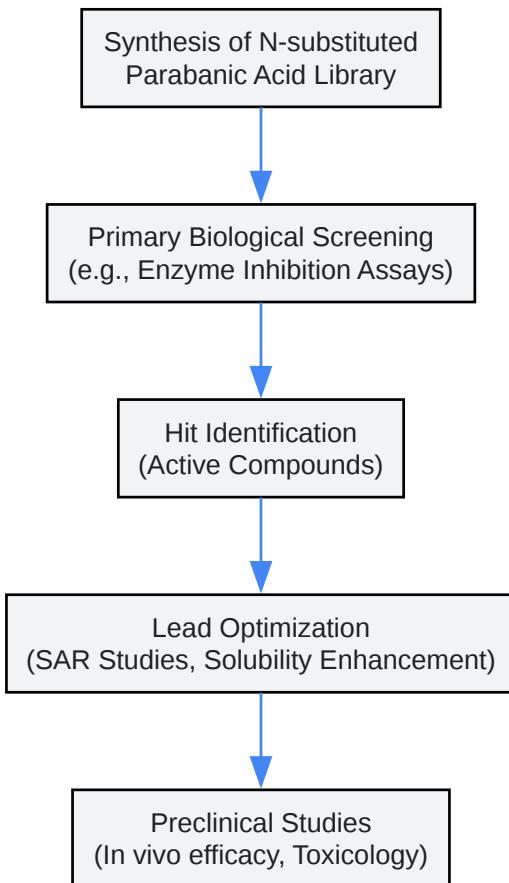
Materials and Reagents:

- N-Methylurea
- Oxalyl chloride
- Anhydrous Dichloromethane (CH₂Cl₂)
- Triethylamine (Et₃N)
- Distilled water

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)


Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard laboratory glassware for workup and purification
- Rotary evaporator


Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-methylurea (1.0 equivalent) in anhydrous dichloromethane.
- Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir the mixture at room temperature.
- Addition of Oxalyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature and wash it with distilled water (3 x volume of CH_2Cl_2). Dry the organic layer over anhydrous sodium sulfate.

- Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
- Characterization: The structure and purity of the final product, **1-Methylimidazolidine-2,4,5-trione**, should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Drug Discovery Logic for Parabanic Acid Derivatives

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylimidazolidine-2,4,5-trione | C₄H₄N₂O₃ | CID 123196 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-Methylimidazolidine-2,4,5-trione CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196877#1-methylimidazolidine-2-4-5-trione-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com